[4,4'-Bipyridine]-3,3'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4’-Bipyridine]-3,3’-dicarboxylic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound has carboxylic acid groups attached to the 3 and 3’ positions of the bipyridine structure. It is a versatile compound with significant applications in coordination chemistry, materials science, and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-3,3’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is catalyzed by transition metals such as palladium and often requires specific ligands to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridine]-3,3’-dicarboxylic acid, often involves large-scale coupling reactions using metal catalysts. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4,4’-Bipyridine]-3,3’-dicarboxylic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products:
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine derivatives.
Scientific Research Applications
Chemistry: [4,4’-Bipyridine]-3,3’-dicarboxylic acid is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their electronic and catalytic properties .
Biology: In biological research, bipyridine derivatives are used to study metal ion interactions in biological systems. They can also serve as building blocks for designing bioactive molecules.
Industry: In the industrial sector, [4,4’-Bipyridine]-3,3’-dicarboxylic acid is used in the synthesis of advanced materials, including polymers and coordination polymers, which have applications in electronics and photonics .
Mechanism of Action
The mechanism of action of [4,4’-Bipyridine]-3,3’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming coordination bonds with metal centers. This interaction can influence the electronic properties of the metal ions, making the compound useful in catalysis and materials science .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine isomer with nitrogen atoms in the 2 and 2’ positions. It is commonly used as a ligand in coordination chemistry.
3,3’-Bipyridine: Similar to [4,4’-Bipyridine]-3,3’-dicarboxylic acid but with carboxylic acid groups in the 3 and 3’ positions.
4,4’-Bipyridine: The parent compound without carboxylic acid groups, used as a precursor to various derivatives.
Uniqueness: [4,4’-Bipyridine]-3,3’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its ability to form hydrogen bonds and interact with other molecules. This makes it particularly useful in the design of supramolecular structures and advanced materials .
Biological Activity
[4,4'-Bipyridine]-3,3'-dicarboxylic acid is an organic compound characterized by its bipyridine structure with two carboxylic acid groups at the 3 and 3' positions. This compound serves as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. The presence of carboxylic acid functionalities enhances its solubility and reactivity, making it valuable in both chemical and biological applications.
The biological activity of this compound is significant due to its interactions with metal ions and biomolecules. Its ability to form complexes with transition metals has implications in various biological processes, including:
- DNA Binding : Research indicates that complexes formed with this ligand exhibit significant DNA binding affinity through groove binding mechanisms. This interaction can influence gene expression and cellular processes .
- Antioxidant Activity : The incorporation of carboxylic acid groups enhances the antioxidant properties of the resulting metal complexes, allowing them to scavenge free radicals effectively .
- Cytotoxicity : Studies have shown that certain metal complexes of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Studies
- Ruthenium Complexes : A study synthesized ruthenium(II) complexes using this compound. These complexes demonstrated significant cytotoxicity against various human cancer cell lines (HCT-15, HeLa, SKOV3) while showing reduced toxicity to normal cells (NIH 3T3). The IC50 values ranged from 33 to 43 μg/mL .
- Nanocomposite Applications : A novel nanocomposite containing molybdenum and [2,2'-bipyridine]-4,4'-dicarboxylic acid was evaluated for antibacterial and antifungal activities. The results indicated that the nanocomposite exhibited higher efficacy than standard antibiotics such as ampicillin and ketoconazole. Minimum inhibitory concentrations (MIC) ranged from 2 to 256 μg/mL .
Comparative Data Table
Property | This compound | Related Compounds |
---|---|---|
DNA Binding Affinity | High | Varies by complex formation |
Antioxidant Activity | Strong | Moderate in simpler ligands |
Cytotoxicity (IC50) | 33-43 μg/mL for cancer cells | Higher in non-targeted cells |
Solubility | Enhanced due to carboxylic groups | Lower in simpler derivatives |
Synthesis Methods
The synthesis of this compound typically involves straightforward chemical reactions that allow for high yields. Various methods have been reported in literature that utilize different precursors and conditions to achieve optimal results. For instance:
- Microwave-assisted synthesis has been employed to enhance yield and reduce reaction time significantly compared to traditional methods .
- Chemical modifications involving nitration or hydroxylation of bipyridine derivatives can also yield this compound efficiently while maintaining structural integrity .
Properties
Molecular Formula |
C12H8N2O4 |
---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
4-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-13-3-1-7(9)8-2-4-14-6-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
MIAMXHQVTYLVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=C(C=NC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.